

A Comparative Guide to Proficiency Testing for Dithiocarbamate Analysis in Food

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dibutylthiocarbamate*

Cat. No.: *B085643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of proficiency testing (PT) schemes for the analysis of dithiocarbamate residues in food samples. Accurate determination of these fungicides is crucial for food safety, regulatory compliance, and consumer protection. This document provides an objective overview of available PT programs, a comparison of analytical methodologies with supporting data, and detailed experimental protocols to assist laboratories in evaluating and improving their performance.

Introduction to Dithiocarbamate Analysis and Proficiency Testing

Dithiocarbamates are a widely used group of fungicides in agriculture. Due to their chemical instability, their analysis is challenging and typically involves the indirect measurement of carbon disulfide (CS_2), a common degradation product.^[1] Proficiency testing is an essential component of laboratory quality assurance, allowing for the comparison of a laboratory's analytical performance against that of its peers and an established reference value.^{[2][3]} Participation in PT schemes helps laboratories to identify potential analytical issues, validate their methods, and demonstrate the reliability of their data.^[2]

Comparison of Proficiency Testing Schemes

Several organizations offer proficiency tests for dithiocarbamate analysis in various food matrices. These programs provide participating laboratories with test materials containing known, but undisclosed, concentrations of dithiocarbamates. The laboratories analyze the samples and report their results to the provider, who then compiles the data and issues a report comparing the performance of all participants. Key providers of such schemes include Fapas, TestQual, and Bipea.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Performance in Recent Proficiency Tests

The performance of laboratories in dithiocarbamate proficiency tests can be evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned value.[\[1\]](#)[\[7\]](#) A z-score between -2 and 2 is generally considered satisfactory.[\[1\]](#) The following table summarizes the performance of participating laboratories in recent Fapas proficiency tests for dithiocarbamate analysis in different food matrices.

Proficiency Test Round	Food Matrix	Homogeneity Mean (µg/kg)	Assigned Value (µg/kg)	Participants with z ≤ 2 (%)	Lettuce	Pear	Parsley	Lettuce	Parsley	Arugula	Potato	CS ₂ (µg/kg)	Target SD (%)	Data											
19320	Lettuce	497	533	80%	19308	177	107	64%	19296	980	426	74%	19276	487	611	76%	19256	612	655	84%	19236	471	386	66%	Data sourced from a Fapas report on the stability of dithiocarbamates proficiency test materials. [1]

TestQual has also organized multiple proficiency tests for dithiocarbamates in matrices like arugula and potato, with expected concentration ranges for CS₂ between 10 and 500 µg/kg and a target standard deviation of 30%.[\[8\]](#) Bipea includes dithiocarbamate analysis in their proficiency testing programs for pesticides in fruits and vegetables.[\[5\]](#)[\[9\]](#)

Analytical Methodologies for Dithiocarbamate Analysis

The most common approach for the determination of dithiocarbamates in food is an indirect method based on the acid hydrolysis of the sample to liberate carbon disulfide (CS₂), which is then quantified by a suitable analytical technique, typically gas chromatography-mass spectrometry (GC-MS).[\[1\]](#) The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has published a detailed, validated method for this analysis.[\[10\]](#)[\[11\]](#)

Performance of the Standard Analytical Method

The performance of the acid hydrolysis/GC-MS method has been documented in various validation studies. The following table summarizes typical performance characteristics.

Performance Parameter	Value	Food Matrix
Recovery	79 - 104%	Various
Repeatability (RSDr)	< 12%	Cardamom, Black Pepper
Reproducibility (RSDR)	< 15%	Cardamom, Black Pepper
Limit of Quantification (LOQ)	0.05 mg/kg	Cardamom, Black Pepper

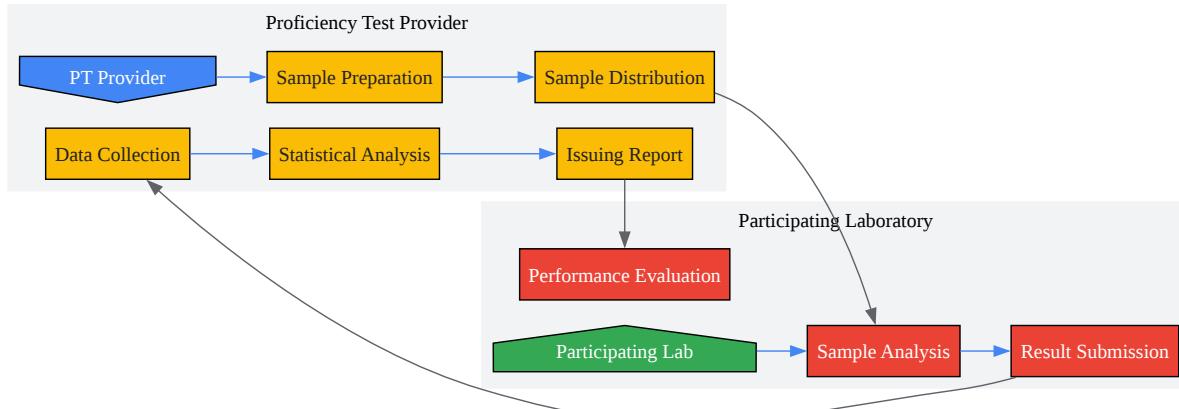
Experimental Protocols

The following is a detailed protocol for the analysis of dithiocarbamates in food samples, based on the EURL-SRM method.

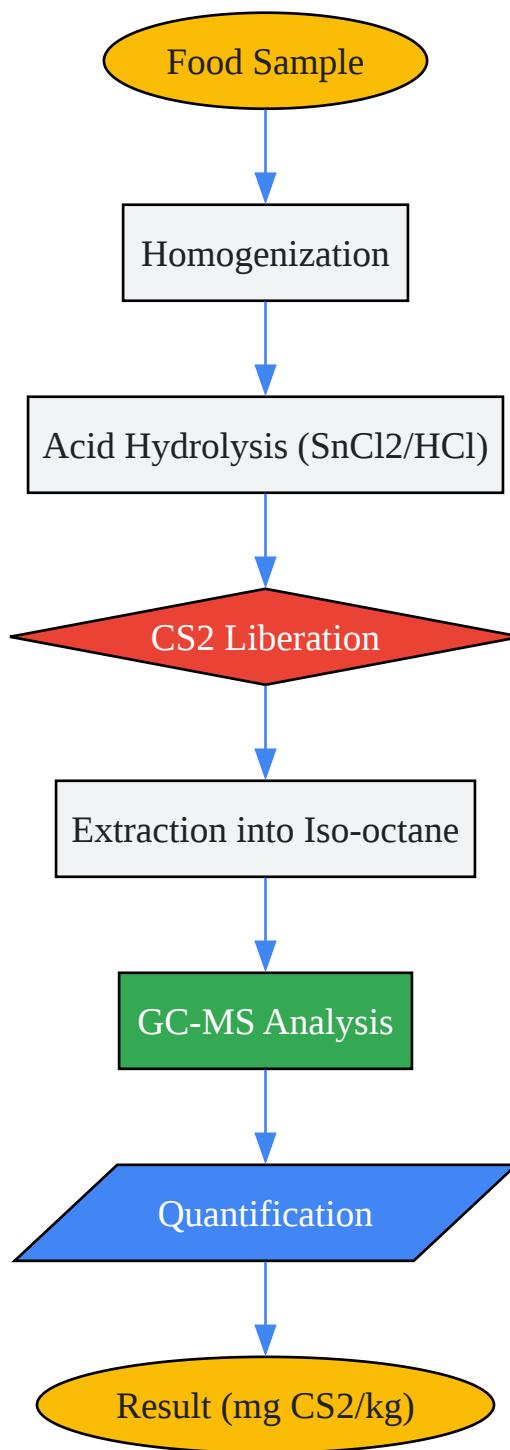
Sample Preparation

- Homogenization: Homogenize a representative portion of the food sample. For samples with high water content, cryogenic milling may be necessary to ensure homogeneity.
- Weighing: Accurately weigh a representative portion of the homogenized sample (typically 10-50 g) into a reaction vessel.

Acid Hydrolysis and CS₂ Extraction


- Addition of Reagents: To the reaction vessel containing the sample, add an internal standard solution (if used), an anti-foaming agent, and the hydrolysis reagent. The hydrolysis reagent is typically a solution of tin(II) chloride in hydrochloric acid.
- CS₂ Trapping: Immediately after adding the hydrolysis reagent, add a known volume of a high-boiling point organic solvent, such as isoctane, to trap the released CS₂.
- Hydrolysis Reaction: Tightly seal the reaction vessel and heat it in a water bath or heating block at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 60-90 minutes) with constant agitation. This process facilitates the complete hydrolysis of dithiocarbamates to CS₂.

- Cooling and Phase Separation: After the hydrolysis is complete, rapidly cool the reaction vessel in an ice bath to stop the reaction and minimize the loss of volatile CS_2 . Allow the aqueous and organic layers to separate.


Instrumental Analysis by GC-MS

- Injection: Carefully transfer an aliquot of the organic (iso-octane) layer, which now contains the extracted CS_2 , into a GC vial and inject it into the GC-MS system.
- Gas Chromatography Conditions:
 - Injector: Splitless mode, temperature e.g., 200°C.
 - Column: A suitable capillary column for the separation of volatile compounds, e.g., a 5% phenyl-methylpolysiloxane phase.
 - Oven Temperature Program: An appropriate temperature program to ensure good separation of CS_2 from solvent and matrix interferences.
- Mass Spectrometry Conditions:
 - Ionization: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
 - Monitored Ions for CS_2 : m/z 76 (quantifier) and 78 (qualifier).
- Quantification: Create a calibration curve using standard solutions of CS_2 in the same solvent used for extraction. Quantify the CS_2 concentration in the sample extract by comparing its peak area to the calibration curve. The final result is expressed as mg of CS_2 per kg of the original food sample.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of a dithiocarbamate proficiency testing scheme.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for dithiocarbamate analysis in food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fapas.com [fapas.com]
- 2. extranet.bipea.org [extranet.bipea.org]
- 3. extranet.bipea.org [extranet.bipea.org]
- 4. fapas.com [fapas.com]
- 5. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 6. TestQual [testqual.com]
- 7. rsc.org [rsc.org]
- 8. testqual.com [testqual.com]
- 9. Bipea [extranet.bipea.org]
- 10. EUR-L | Single Residue Methods | SRM Reports (sorted by Compound) [eurl-pesticides.eu]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- To cite this document: BenchChem. [A Comparative Guide to Proficiency Testing for Dithiocarbamate Analysis in Food]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085643#proficiency-testing-for-dithiocarbamate-analysis-in-food-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com